N-(4-chlorophenyl)sulfamide
Description
Overview of the Sulfonamide and Sulfamide (B24259) Functional Groups in Organic Chemistry
The sulfonamide functional group is a cornerstone of organosulfur chemistry, characterized by a sulfonyl group directly attached to an amine nitrogen. wikipedia.org Its general structure is R-S(=O)₂-NR'R'', where R is an organic substituent and R' and R'' can be hydrogen or organic groups. wikipedia.org This arrangement confers a notable stability and a rigid, crystalline nature to many sulfonamide-containing compounds. wikipedia.org The synthesis of sulfonamides is classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgekb.eg
Sulfamides, on the other hand, are distinguished by the central sulfuryl group (–SO₂–) being bonded to two nitrogen atoms, with the general structure R¹R²N–SO₂–NR³R⁴. Sulfonamides and their related structures, including sulfamides, are considered derivatives of sulfonic acid where a hydroxyl group is replaced by an amine group. ekb.egchemeurope.com These functional groups are integral to a vast array of organic molecules and are recognized for their ability to participate in various chemical transformations and interactions. nih.gov
Historical and Contemporary Significance of Chlorophenyl-Substituted Sulfur-Nitrogen Compounds
The incorporation of a chlorophenyl group into sulfur-nitrogen scaffolds has been a long-standing strategy in the development of new chemical entities. The presence of the chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. vulcanchem.comcymitquimica.com This substitution pattern is found in numerous compounds across different fields of chemical research.
Historically, the broader class of sulfonamides gained prominence with the discovery of their potent biological activities. nih.govnih.gov The introduction of various substituents, including the chlorophenyl group, has been a key approach to modifying and tuning the properties of these molecules. mdpi.com In contemporary research, chlorophenyl-substituted sulfur-nitrogen compounds continue to be investigated for their unique chemical properties and potential applications in materials science and as intermediates in organic synthesis. mdpi.com For instance, the 4-chlorophenyl moiety is known to enhance hydrophobic interactions in certain molecular contexts. vulcanchem.com The ongoing exploration of these compounds underscores their versatility and the continued interest in understanding their structure-activity relationships. mdpi.comfrontiersin.org
Scope and Research Imperatives for N-(4-chlorophenyl)sulfamide, its Synthesis, and Reactivity
The specific compound, this compound, serves as a model for studying the fundamental chemistry of arylsulfamides. Research imperatives for this compound are primarily centered on the elucidation of its synthetic pathways and the exploration of its reactivity. Understanding the synthesis of this compound and related structures is crucial for accessing a wider range of sulfamide derivatives for further study. nih.gov
The reactivity of this compound is of interest due to the interplay of the sulfamide core and the chlorophenyl substituent. Investigations into its chemical transformations, such as substitution reactions at the sulfonamide nitrogen or electrophilic aromatic substitution on the chlorophenyl ring, provide valuable insights into its chemical behavior. evitachem.com The data gathered from such studies contribute to the broader understanding of sulfur-nitrogen compounds and can inform the design of new synthetic methodologies.
| Property | Value/Description |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 206.65 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=CC=C1NS(=O)(=O)N)Cl |
| InChIKey | Not readily available |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWNTSQSPPLWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Chemical Reactivity and Transformation Studies
Mechanistic Investigations of Substitution Reactions
The sulfonamide moiety (–SO₂NH–) is a critical functional group that dictates much of the reactivity of N-(4-chlorophenyl)sulfamide. The sulfur atom in the sulfonamide group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms. This electrophilicity makes it a prime target for nucleophilic attack.
Mechanistically, the reaction often involves the initial deprotonation of the sulfonamide nitrogen, particularly under basic conditions, to form a more potent nucleophile. However, direct attack on the sulfur atom by external nucleophiles is also a key reaction pathway. Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonamide group, typically under elevated temperatures and in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This can lead to the substitution of the -NH-(C₆H₄Cl) group, although cleavage of the S-N bond is more common.
The 4-chlorophenyl group of this compound is also a site for substitution reactions, primarily through nucleophilic aromatic substitution (SₙAr). The chlorine atom on the aromatic ring can be displaced by strong nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the sulfonamide group (–SO₂NH–), which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr mechanism.
Common nucleophiles for this type of reaction include amines and thiols, and the reaction typically requires basic conditions to proceed. For example, reacting this compound with an amine (R-NH₂) could potentially yield N-(4-aminophenyl)sulfamide derivatives.
The reactivity of the chlorophenyl ring towards substitution is a key aspect in the functionalization of the molecule, allowing for the introduction of various substituents to modify its properties.
Nucleophilic Attack on the Sulfonamide Moiety
Controlled Oxidation and Reduction Reactions of Sulfonamide Structures
The this compound molecule can undergo both oxidation and reduction reactions under controlled conditions, targeting different parts of its structure.
Oxidation Reactions: The sulfonamide group itself is generally stable to oxidation due to the sulfur atom already being in a high oxidation state (+6). However, other parts of the molecule can be oxidized. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can potentially lead to the oxidation of the chlorophenyl ring, although this is a challenging transformation. In some sulfonamide-containing structures, oxidation can lead to the formation of sulfone derivatives. smolecule.com
Reduction Reactions: The sulfonamide group is susceptible to reduction. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used to cleave the sulfur-nitrogen bond. This reduction typically yields the corresponding amine, in this case, 4-chloroaniline (B138754), and a reduced sulfur species. This reaction is a common method for the deprotection of amines that have been protected as sulfonamides in organic synthesis.
The following table summarizes common reagents and products for these transformations.
| Reaction Type | Reagent Examples | Typical Conditions | Major Product(s) |
| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Acidic or basic media | Oxidized ring derivatives, Sulfones smolecule.com |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Anhydrous solvents (e.g., THF, ether) | 4-chloroaniline, reduced sulfur species |
Hydrolytic Stability and Degradation Pathways of Sulfonamide Derivatives
The hydrolytic stability of sulfonamides like this compound is a critical parameter, particularly for their storage and application. Sulfonamides are generally resistant to hydrolysis under neutral conditions but can be cleaved under more forceful acidic or basic conditions. nih.gov
Acid/Base Hydrolysis: Under strong acidic or basic conditions, the sulfonamide bond (S-N) can be hydrolyzed.
Acid-catalyzed hydrolysis typically involves protonation of the sulfonamide nitrogen or one of the oxygen atoms, making the sulfur atom more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis proceeds via deprotonation of the sulfonamide nitrogen, followed by a more complex cleavage mechanism, or direct attack by a hydroxide (B78521) ion on the sulfur atom.
The primary degradation products from hydrolysis are the parent amine (4-chloroaniline) and the corresponding sulfonic acid (aminosulfonic acid, which is unstable and further decomposes). Studies on the degradation of related sulfonamide drugs, such as glimepiride, show that under acidic and neutral hydrolytic conditions, the primary degradation product is the corresponding sulfonamide formed by cleavage of a urea (B33335) linkage, highlighting the relative stability of the sulfonamide bond itself. nih.gov However, under forced conditions, this bond will also break.
Other Degradation Pathways: Besides hydrolysis, other degradation pathways can include oxidation. Peroxide exposure has been shown to degrade related sulfonamides, leading to products similar to those from acid hydrolysis. nih.gov Photolytic degradation is also a possibility for aromatic sulfonamides, although some may show significant stability under photolytic conditions. nih.gov Monitoring degradation is often performed using techniques like HPLC, with product identification through LC-MS.
Derivatization Strategies for Structural Modification and Functionalization
The nitrogen atom of the sulfonamide group in this compound is a key site for derivatization through alkylation and acylation. These reactions allow for the introduction of various functional groups, leading to a diverse range of structurally modified compounds.
Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) or under Mitsunobu reaction conditions with an alcohol. tcichemicals.com The reaction typically requires a base to deprotonate the nitrogen, making it a more effective nucleophile. The pKa of the N-H bond in sulfonamides is low enough that bases like triethylamine (B128534) (Et₃N) or stronger bases like sodium hydride (NaH) can facilitate this reaction. tcichemicals.com The alkylation of N-monosubstituted sulfonamides proceeds readily due to the activating nature of the sulfonyl group. tcichemicals.com
Acylation: Acylation of the sulfonamide nitrogen is achieved using acylating agents such as acyl chlorides (e.g., acetyl chloride) or acid anhydrides. mdpi.com This reaction introduces an acyl group, forming an N-acylsulfonamide. The reaction can be sluggish due to the relatively low nucleophilicity of the sulfonamide nitrogen. To overcome this, catalysts such as anhydrous zinc chloride (ZnCl₂) can be employed to facilitate the acylation of N-substituted sulfonamides with reagents like acetyl chloride or bromoacetyl bromide. mdpi.com Pyridine is also commonly used as a base and catalyst in these reactions. mdpi.com
These derivatization strategies are fundamental in synthetic and medicinal chemistry for creating libraries of related compounds for further study.
| Derivatization | Reagent Type | Example Reagent | Catalyst/Base Example | Product Type |
| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | N-alkyl-N-(4-chlorophenyl)sulfamide |
| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Zinc Chloride (ZnCl₂), Pyridine | N-acyl-N-(4-chlorophenyl)sulfamide mdpi.com |
Introduction of Diverse Chemical Scaffolds (e.g., glycidyl (B131873) fragments, thiadiazole rings)
The chemical scaffold of this compound can be strategically modified to introduce other functionalities, such as glycidyl fragments and thiadiazole rings, thereby accessing a wider range of molecular architectures with potential applications in medicinal and materials science.
The introduction of a glycidyl fragment, an oxirane-containing propyl ether, into molecules like N-(4-chlorophenyl)sulfonamide derivatives has been accomplished. For instance, a glycidyl fragment was successfully introduced into derivatives of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, including sulfonamides, under phase-transfer catalysis conditions. researchgate.netresearchgate.net The resulting N-(4-chlorophenylsulfonyl)-N-(glycidyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine is a valuable intermediate for further chemical transformations. researchgate.net The epoxide ring of the glycidyl group is susceptible to ring-opening reactions with various nucleophiles, such as amines, leading to the formation of aminoalcohols. researchgate.netresearchgate.net For example, the reaction of N-(glycidyl)sulfonamide derivatives with benzylamine, N-benzylpiperazine, and other bicyclic amines has been reported to yield the corresponding aminoalcohols. researchgate.netresearchgate.net These reactions are typically carried out by stirring an equimolar mixture of the reactants in a solvent like 2-propanol at room temperature. researchgate.net
The incorporation of a 1,3,4-thiadiazole (B1197879) ring is another important transformation. A common synthetic route involves the cyclization of a 4-chlorophenyl-containing thiosemicarbazide (B42300) precursor. mdpi.com For example, reacting N-(4-chlorophenyl)hydrazinecarbothioamide with carbon disulfide in the presence of a base like sodium hydroxide, followed by reflux, yields 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol. mdpi.com This intermediate can be further functionalized. For instance, it can react with 2-bromoacetophenone (B140003) derivatives to produce a variety of N-(4-chlorophenyl)-1,3,4-thiadiazole derivatives. mdpi.com Another approach starts from 4-chlorobenzoic acid, which undergoes a multi-step synthesis involving esterification, hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. nih.gov This intermediate can then be converted to a sulfonyl chloride and subsequently reacted with various amines to produce a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives. nih.gov
These synthetic strategies allow for the generation of a diverse library of compounds based on the this compound core structure.
Table 1: Examples of Synthesized this compound Derivatives with Diverse Scaffolds
| Derivative Name | Starting Material | Reagents and Conditions | Resulting Scaffold | Reference |
| N-(4-chlorophenylsulfonyl)-N-(glycidyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | N-(4-chlorophenylsulfonyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine | Epichlorohydrin, phase-transfer catalysis | Glycidyl | researchgate.netresearchgate.net |
| 5-((4-Chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | N-(4-chlorophenyl)hydrazinecarbothioamide | CS₂, NaOH, EtOH, reflux | 1,3,4-Thiadiazole | mdpi.com |
| 5-(4-Chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides | 4-Chlorobenzoic acid | 1. MeOH, H₂SO₄; 2. NH₂NH₂·H₂O; 3. CS₂, KOH; 4. Cl₂, HCl/1,2-dichloroethane; 5. Amines | 1,3,4-Thiadiazole | nih.gov |
Formation of Complex Polycyclic Systems via Cyclization Reactions
The this compound moiety can be a key component in the synthesis of complex polycyclic systems through various cyclization reactions. These reactions are instrumental in building intricate molecular frameworks from simpler precursors in a single step, often with high efficiency and stereoselectivity. thieme-connect.de
One notable example is the Gould-Jacobs reaction, a widely used method for quinoline (B57606) synthesis. This reaction involves the cyclization of an aniline (B41778) derivative with a β-keto ester. vulcanchem.com For the synthesis of quinoline systems incorporating the N-(4-chlorophenyl) moiety, a precursor like 4-chloroaniline can be reacted with an appropriate β-keto ester under acidic conditions to form the quinoline core. vulcanchem.com This core can then be further functionalized.
Transition-metal-catalyzed [m+n+2] carbocyclization reactions represent a powerful strategy for constructing polycyclic systems. thieme-connect.de These reactions, such as [2+2+2], [3+2+2], and [4+2+2] cyclizations, allow for the formation of multiple carbon-carbon bonds in a single, atom-economical step. thieme-connect.de While specific examples directly involving this compound in these complex cycloadditions are not detailed in the provided results, the general principles suggest its potential as a substrate or precursor in such transformations, particularly in the synthesis of heterocyclic systems. thieme-connect.de
Intramolecular cyclization is another key strategy. For instance, acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides provides a route to 1-sulfonyl-2-arylpyrrolidines. This type of reaction proceeds through the formation of a cyclic iminium cation, which then undergoes further reaction with an aromatic nucleophile.
Furthermore, cobalt-catalyzed aerobic aminocyclization of unsaturated N-acyl sulfonamides has been shown to produce functionalized γ- and δ-lactams. acs.org This transformation highlights the utility of the sulfonamide group in directing cyclization reactions to form heterocyclic structures.
The synthesis of pyrimido[4,5-b]quinolindiones demonstrates the formation of polycyclic systems where a 4-chlorophenyl group is incorporated. For example, the reaction of 6-chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde with hydrazine (B178648) can lead to the formation of an additional heterocyclic ring, thus expanding the polycyclic system. nih.gov
Table 2: Examples of Cyclization Reactions for Polycyclic System Formation
| Reaction Type | Reactants | Product Type | Key Features | Reference |
| Gould-Jacobs Reaction | Anilines, β-keto esters | Quinolines | Formation of quinoline core | vulcanchem.com |
| [m+n+2] Carbocyclization | Unsaturated compounds | Polycyclic systems | Transition-metal catalyzed, atom-economical | thieme-connect.de |
| Acid-Catalyzed Intramolecular Cyclization | N-(4,4-diethoxybutyl)sulfonamides | 1-Sulfonyl-2-arylpyrrolidines | Formation of cyclic iminium cation intermediate | |
| Cobalt-Catalyzed Aerobic Aminocyclization | Unsaturated N-acyl sulfonamides | γ- and δ-Lactams | Aerobic conditions, formation of lactam rings | acs.org |
Electrophilic and Nucleophilic Additions to Unsaturated Centers
The this compound moiety can influence or be part of molecules undergoing electrophilic and nucleophilic addition reactions, which are fundamental transformations in organic synthesis. The electronic properties of the 4-chlorophenyl group and the sulfonamide functionality can affect the reactivity of nearby unsaturated centers.
Nucleophilic Addition:
Nucleophilic addition reactions are common for compounds containing the this compound scaffold. For example, N-(4-chlorophenyl) carbonohydrazonoyl dicyanide undergoes a unique nucleophilic addition in the presence of zinc ions, ethanol, and water. researchgate.net This reaction leads to the formation of a complex containing two distinct units, demonstrating the facilitation of nucleophilic attack by the metal ion. researchgate.net
In another instance, imidazole (B134444) has been shown to act as an excellent nucleophilic initiator in the thiol-Michael addition reaction of thiol and vinyl sulfone at room temperature. researchgate.net This highlights the potential for nucleophilic additions to sulfone-containing systems.
The aminolysis of N-(glycidyl)sulfonamide derivatives, as mentioned previously, is a classic example of nucleophilic addition where an amine attacks the electrophilic carbon of the epoxide ring. researchgate.netresearchgate.net
Electrophilic Addition and Substitution:
While direct examples of electrophilic addition to an unsaturated center within a simple this compound are not prevalent in the provided search results, the principles of electrophilic aromatic substitution are relevant. The 4-chlorophenyl ring itself can undergo electrophilic aromatic substitution, with the chlorine atom and the sulfonamide group directing incoming electrophiles to specific positions on the aromatic ring. For instance, the use of AlCl₃ suggests conditions for electrophilic aromatic substitution reactions.
Molecular electrostatic potential (MEP) analysis is a computational tool used to predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.com For complex molecules containing a sulfonamide moiety, MEP maps can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). biointerfaceresearch.com
The reactivity of the this compound scaffold in addition reactions is a key aspect of its chemical versatility, allowing for a wide range of functionalizations and the synthesis of more complex molecules.
Advanced Spectroscopic and Crystallographic Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-chlorophenyl)sulfamide, offering detailed insights into the proton and carbon environments within the molecule.
Proton NMR spectra of this compound and its derivatives are characterized by distinct signals corresponding to the aromatic protons and the amine protons of the sulfamide (B24259) group. In a typical ¹H NMR spectrum, the aromatic protons on the 4-chlorophenyl ring appear as a set of doublets due to ortho- and meta-coupling. For instance, in a related compound, N-(4-chlorophenyl)-4-methylbenzenesulfonamide, the aromatic protons of the 4-chlorophenyl group show signals at approximately 7.17 ppm and 7.04 ppm, both as doublets with a J-coupling constant of 8.8 Hz. rsc.org The protons on the other aromatic ring also appear as doublets at around 7.68 ppm and 7.23 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet at a higher chemical shift, for example, around 11.3 ppm, which can be influenced by intramolecular hydrogen bonding. researchgate.net
Table 1: Representative ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constant (Hz) |
|---|---|---|---|
| Aromatic-H | 7.04 - 7.68 | Doublet | ~8.8 |
Note: Chemical shifts are referenced to a standard and can vary based on the solvent and specific derivative of the compound.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The aromatic carbons exhibit signals in the typical downfield region of approximately 114 to 145 ppm. rsc.orgrsc.org For the related N-(4-chlorophenyl)-4-methylbenzenesulfonamide, the carbon atoms of the 4-chlorophenyl ring resonate at δ 135.2, 130.8, 129.4, and 122.8 ppm. rsc.org The carbon atom bonded to the chlorine (C-Cl) is typically found around 130.8 ppm, while the carbon attached to the nitrogen (C-N) is observed at approximately 135.2 ppm. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents on the phenyl rings. scispace.comoregonstate.edu
Table 2: Representative ¹³C NMR Spectral Data for N-(4-chlorophenyl)sulfonamide Derivatives
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Cl | ~130.8 |
| Aromatic C-N | ~135.2 |
Note: Chemical shifts are referenced to a standard and can vary based on the solvent and specific derivative of the compound.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity within the molecule.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. In this compound derivatives, COSY spectra would show correlations between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra establish one-bond correlations between protons and the carbons they are directly attached to (¹JCH). This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons (²JCH, ³JCH). ceitec.cz This technique helps to piece together the entire molecular structure by connecting different spin systems. For example, the sulfonamide proton could show a correlation to the aromatic carbons on the 4-chlorophenyl ring, confirming the N-Ar bond. ceitec.czyoutube.com The regiochemistry of related compounds has been investigated using a suite of 2D NMR experiments including COSY, NOESY, HMQC, and HMBC. researchgate.net
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The spectrum displays distinct absorption bands that correspond to the vibrational frequencies of specific bonds. The most prominent bands include the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is observed around 914–895 cm⁻¹. rsc.org The N-H stretching vibration of the sulfonamide group gives rise to a band in the region of 3332-3207 cm⁻¹. ekb.egripublication.com Aromatic C-H stretching vibrations are also present, as are C=C stretching bands within the aromatic rings. rsc.org
Table 3: Characteristic FT-IR Absorption Bands for this compound and its Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3207 - 3332 |
| Asymmetric SO₂ Stretch | 1310 - 1320 |
| Symmetric SO₂ Stretch | 1143 - 1155 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. ua.es This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. d-nb.infoeawag.ch For instance, a derivative, N-(4-chlorophenyl)-4-methylbenzenesulfonamide, would be expected to show a molecular ion peak corresponding to its calculated exact mass, confirming the presence of all constituent atoms in their correct numbers. rsc.org The isotopic pattern of the molecular ion peak is also characteristic, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S, ³³S, and ³⁴S isotopes), further corroborating the elemental composition.
Single-Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Structure Determination
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Crystal System and Space Group Analysis
Crystallographic analysis of the closely related compound, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, reveals that it crystallizes in the monoclinic system. researchgate.net The specific arrangement of the molecules in the crystal lattice is described by the space group Cc. researchgate.net The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions have been precisely determined.
Table 1: Crystal Data and Structure Refinement for N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₉ClN₂O₄S |
| Formula Weight | 312.72 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 5.0881 (4) |
| b (Å) | 13.0313 (9) |
| c (Å) | 19.886 (2) |
| β (°) | 94.194 (7) |
| Volume (ų) | 1315.00 (19) |
| Z | 4 |
Data sourced from Chaithanya et al., 2013. researchgate.net
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H…π stacking)
The supramolecular architecture of sulfonamides in the crystalline state is primarily directed by a network of intermolecular interactions. The most significant of these is the hydrogen bond. In the crystal structure of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, molecules are linked by intermolecular N—H⋯O hydrogen bond interactions. researchgate.net These bonds form between the amide hydrogen (N-H) of one molecule and a sulfonyl oxygen atom (S=O) of an adjacent molecule, creating infinite C(4) chains that propagate along the a-axis direction. researchgate.net
Conformational Analysis and Torsional Angles
The conformation of the N—C bond within the —SO₂—NH—C— segment exhibits gauche torsions with respect to the S=O bonds. researchgate.net The relative orientation of the two aromatic rings is also a critical conformational parameter. The dihedral angle, which is the angle between the planes of the sulfonyl and the anilino rings, is 31.4 (2)° in this analog. researchgate.net
Table 2: Selected Torsional and Dihedral Angles for N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
| Description | Angle (°) |
|---|---|
| C-S-N-C Torsional Angle | 63.74 (35) |
| Dihedral Angle between Benzene (B151609) Rings | 31.4 (2) |
Data sourced from Chaithanya et al., 2013. researchgate.net
Hirshfeld Surface Analysis for Supramolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govacs.org This method maps the electron distribution of a molecule to generate a unique three-dimensional surface. The surface is colored according to the proximity of neighboring atomic nuclei, providing a detailed picture of all intermolecular contacts. iucr.org
In a related tetrahydroisoquinoline derivative containing a 4-chlorophenyl group, Hirshfeld analysis showed the following percentage contributions to the crystal packing:
H···H (37.3%)
Cl···H/H···Cl (17.6%)
O···H/H···O (11.1%)
C···H/H···C (10.9%)
N···H/H···N (9.7%) iucr.org
This type of analysis provides a comprehensive understanding of the forces that build the supramolecular architecture, highlighting the relative importance of hydrogen bonds, van der Waals forces, and other weak interactions in stabilizing the crystal structure. biointerfaceresearch.com
Theoretical and Computational Chemistry in Sulfonamide Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied in sulfonamide research to elucidate various molecular properties.
Elucidation of Electronic Properties (e.g., HOMO-LUMO Energy, Band Gap)
The electronic properties of sulfonamides, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding their reactivity and stability. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comdergipark.org.tr
DFT calculations have been employed to determine these properties for various sulfonamide derivatives. For instance, in a study of thiazole-bearing sulfonamide analogs, the HOMO and LUMO energies were calculated to assess their electronic stability. mdpi.com It was found that in these analogs, the HOMO is primarily distributed on the thiazole (B1198619) and a substituted benzene (B151609) ring, with some density over the nitrogen atoms of the sulfonamide group, while the LUMO is located on the benzene ring. mdpi.com A larger HOMO-LUMO gap generally signifies higher stability. mdpi.com
In another study on 2,2-dimenthyl-N-(phenylsulfonyl)acetamide, DFT calculations at the B3LYP/6-31G** and B3LYP/6-31++G** levels yielded HOMO-LUMO energy gaps of 7.2064 eV and 7.1525 eV, respectively. imanagerpublications.com These values are noted to be slightly higher than those of other sulfonamide derivatives, suggesting significant stability. imanagerpublications.com Similarly, for N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide, the HOMO-LUMO energy gap was calculated to be 4.57 eV. nih.gov
The following table summarizes the HOMO, LUMO, and band gap energies for a selection of sulfonamide derivatives as determined by DFT calculations.
| Compound/Analog | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
| Thiazole-bearing sulfonamide analog 1 | -8.36 | -0.46 | 7.91 | mdpi.com |
| Thiazole-bearing sulfonamide analog 2 | 7.92 | mdpi.com | ||
| Thiazole-bearing sulfonamide analog 15 | -8.38 | mdpi.com | ||
| Thiazole-bearing sulfonamide analog 21 | -6.62 | mdpi.com | ||
| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | -0.24078 a.u. | -0.07273 a.u. | 4.57 | nih.gov |
| 2-hydroxyacetophenone methanesulfonylhydrazone | 4.65 | wseas.com | ||
| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one | -8.68482 | -6.18975 | 2.49 | tandfonline.com |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic or nucleophilic attack. mkjc.inbiointerfaceresearch.com It provides insights into a molecule's reactivity and intermolecular interactions, such as hydrogen bonding. dergipark.org.trbiointerfaceresearch.comajchem-a.com The MEP map uses a color scale to represent different potential values, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). biointerfaceresearch.comresearchgate.net
MEP analysis of various sulfonamide derivatives has been conducted to understand their reactive sites. For example, in a study of thiazole-bearing sulfonamide analogs, the MEP map revealed that the oxygen atoms of the nitro group and the sulfonamide group have a negative potential (orange color), making them susceptible to electrophilic attack. mdpi.com Conversely, the hydrogen atoms attached to the nitrogen of the sulfonamide and a hydroxyl group showed a positive potential (blue color), indicating their role in nucleophilic interactions. mdpi.com
In another investigation of a novel sulfonamide derivative, the MEP surface was determined at the B3LYP/6-311++G(d,p) basis set. biointerfaceresearch.com The analysis identified the negative potential regions around the oxygen and nitrogen atoms, suggesting them as sites for electrophilic attack, while positive potential regions were located around the hydrogen atoms. rsc.org This information is crucial for understanding the non-covalent interactions that govern the molecule's behavior in biological systems. mkjc.in
Quantum Chemical Calculations for Energetic and Spectroscopic Properties
Quantum chemical calculations, particularly using DFT, are instrumental in predicting the energetic and spectroscopic properties of sulfonamides. These calculations can provide valuable data that complements experimental findings from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. wseas.comnih.gov
For instance, theoretical vibrational frequencies of sulfonamide derivatives have been calculated and shown to correlate well with experimental IR spectra. sinop.edu.tr The calculated frequencies can aid in the assignment of vibrational bands observed in experimental spectra. researchgate.net Similarly, theoretical NMR chemical shifts can be computed and compared with experimental data to confirm the molecular structure. sinop.edu.tr
In a study of a sulfisoxazole (B1682709) derivative, DFT calculations were used to predict its vibrational frequencies, which were found to be in good agreement with the experimental data. dergipark.org.tr Such computational studies can provide a deeper understanding of the molecular vibrations and electronic transitions within the molecule. mkjc.in Furthermore, time-dependent DFT (TD-DFT) can be used to calculate visible absorption maxima, providing insights into the electronic absorption properties of these compounds. researchgate.net
Proton Affinity Computations
Proton affinity is a fundamental measure of a molecule's basicity in the gas phase. Theoretical calculations have been employed to determine the proton affinity of different sites within sulfonamide molecules, which is crucial for understanding their behavior in biological systems where proton transfer reactions are common.
Studies have shown that for many sulfonamides, the nitrogen atom of the sulfonamide group is the preferred site of protonation in the gas phase. researchgate.net Theoretical calculations have indicated that the proton affinity of the nitrogen in sulfonamides is generally higher than that of the oxygen atoms. researchgate.net For example, in benzenesulfonamide (B165840), the presence of the phenyl group increases the basicity of both the nitrogen and oxygen atoms, but the effect is more pronounced for the nitrogen. researchgate.net However, the introduction of strong electron-withdrawing groups, such as the trifluoromethyl (CF3) group, can alter the site of basicity. researchgate.net
Molecular Dynamics (MD) Simulations for Stability and Interaction Profiling of Related Compounds
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides valuable insights into the stability of ligand-protein complexes and the nature of their interactions. nih.govnih.gov
In the context of sulfonamide research, MD simulations have been used to investigate the stability of sulfonamide derivatives when bound to their biological targets, such as enzymes. mdpi.compeerj.com These simulations can reveal how the sulfonamide derivative and the protein adapt to each other and maintain a stable complex. mdpi.com Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the protein. mdpi.comajgreenchem.comnih.gov
For example, MD simulations have been performed on complexes of sulfonamide derivatives with enzymes like triosephosphate isomerase and carbonic anhydrase. peerj.comnih.gov These studies have helped to elucidate the binding modes of the sulfonamides and the key amino acid residues involved in the interaction. peerj.comrsc.org The stability of these interactions is crucial for the inhibitory activity of the sulfonamides. researchgate.net
The following table presents a summary of parameters from MD simulations of various sulfonamide-protein complexes.
| System | Simulation Time (ns) | Average RMSD (Å) | Key Interactions | Source |
| Sulfathiazole derivative-MRSA PBP2a | 100 | 0.1-0.2 nm (initial 30 ns) | Hydrogen bonding, hydrophobic interactions | ajgreenchem.com |
| Triazole benzene sulfonamide-hCA IX | 100 | ~2.0 | Hydrogen bonding, water-bridge networks | nih.gov |
| Acetamide-sulfonamide-Urease | 50 | ~2.5 (after 30 ns) | Hydrogen bonds | mdpi.com |
| EA-sulfonamide-JAK3 kinase | Not Specified | Not Specified | Stable binding | mdpi.com |
Structure-Activity Relationship (SAR) Modeling via Computational Approaches for Sulfonamide Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become essential tools in this field. nih.govmdpi.com QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. ekb.egmedwinpublishers.com
These models use molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, to predict the activity of new, untested compounds. mdpi.com This predictive capability helps in prioritizing the synthesis of compounds with potentially higher activity, thereby accelerating the drug discovery process. oncodesign-services.com
Various QSAR studies have been conducted on sulfonamide derivatives to understand the structural requirements for different biological activities, such as antibacterial, anticancer, and enzyme inhibition. ekb.egmdpi.comingentaconnect.com For example, a QSAR study on benzene sulfonamide derivatives as antioxidants established a mathematical relationship between their antioxidant activity (IC50) and descriptors like electrophilicity, SCF energy, and molar refractivity. ekb.eg In another study, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to investigate carboxamide sulfonamide analogs with antimalarial activity. nih.gov These models generate contour maps that highlight the regions where steric, electrostatic, and hydrophobic properties influence the biological activity. nih.gov
Prediction of Chemical Reactivity and Stability Parameters
The chemical reactivity and stability of sulfonamide compounds are extensively studied using computational models. These theoretical investigations provide a framework for understanding the electronic structure and predicting sites susceptible to chemical reactions.
Research Findings:
Quantum chemical calculations, primarily using Density Functional Theory (DFT) with various basis sets like B3LYP/6-31G(d,p), are a standard approach for optimizing the molecular geometry of sulfonamide derivatives and calculating key electronic properties. The stability of a molecule and its reactivity can be inferred from Frontier Molecular Orbital (FMO) analysis, which involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing chemical stability. A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a comprehensive picture of the molecule's chemical behavior. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. For instance, regions with negative potential (typically colored red or orange) are susceptible to electrophilic attack, while positive potential regions (blue) are targets for nucleophiles.
While these computational methods are widely applied to sulfonamide derivatives, specific theoretical studies detailing the reactivity and stability parameters for N-(4-chlorophenyl)sulfamide were not available in the surveyed literature. However, the general parameters investigated in sulfonamide research are summarized in the table below.
Table 1: Key Parameters for Predicting Chemical Reactivity and Stability
| Parameter | Symbol | Significance in Chemical Reactivity and Stability |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | ΔE | A large gap suggests high stability and low reactivity. |
| Ionization Potential | IP | The energy required to remove an electron from a molecule. |
| Electron Affinity | EA | The energy released when an electron is added to a molecule. |
| Electronegativity | χ | The ability of an atom or molecule to attract electrons. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. A larger value indicates greater stability. |
| Chemical Softness | S | The reciprocal of hardness; a larger value indicates higher reactivity. |
This table outlines the typical parameters calculated in computational studies of sulfonamides to predict their reactivity and stability. Specific values for this compound are not provided due to a lack of available dedicated research in the search results.
Investigation of Non-Linear Optical (NLO) Properties
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a vital role in the rational design and screening of new NLO materials by predicting their properties before synthesis. Sulfonamide derivatives have been a subject of such investigations due to their potential for exhibiting NLO responses.
Research Findings:
The NLO properties of a molecule are primarily determined by its response to an applied electric field, which can be described by its polarizability (α) and first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a strong NLO response. Computational methods, such as DFT and time-dependent DFT (TD-DFT), are employed to calculate these properties. Functionals like B3LYP and CAM-B3LYP are often used for these calculations.
The key to significant NLO activity in organic molecules often lies in the presence of a π-conjugated system linking an electron-donor group to an electron-acceptor group, which facilitates intramolecular charge transfer (ICT). The calculated dipole moment (μ), polarizability (α), and particularly the first hyperpolarizability (β) are used to evaluate a molecule's potential as an NLO material. For comparison, these calculated values are often benchmarked against those of a standard NLO material like urea (B33335).
Computational studies on various sulfonamide derivatives have revealed that they can possess reasonable NLO responses. However, specific research focused on the theoretical investigation and calculation of the NLO properties for This compound was not identified in the available literature. The typical parameters assessed in the NLO studies of related compounds are detailed in the table below.
Table 2: Parameters for Evaluating Non-Linear Optical (NLO) Properties
| Parameter | Symbol | Significance in NLO Investigations |
|---|---|---|
| Dipole Moment | μ | A non-zero dipole moment is a prerequisite for second-order NLO activity. |
| Mean Polarizability | α or <α> | Describes the linear response of the electron cloud to an electric field. |
| Anisotropy of Polarizability | Δα | Represents the deviation from spherical symmetry in polarizability. |
This table lists the fundamental parameters calculated to assess the NLO potential of sulfonamide compounds. Specific values for this compound are not provided as no dedicated computational studies were found in the search results.
Research Applications and Emerging Areas Beyond Direct Therapeutic Efficacy
Strategic Utility in Synthetic Organic Chemistry
The structural features of N-(4-chlorophenyl)sulfamide, namely the reactive sulfonamide group and the modifiable chlorophenyl ring, make it a valuable molecule in the field of organic synthesis.
This compound and its precursors are recognized as fundamental building blocks for the construction of more complex molecules. Current time information in Bangalore, IN.nih.gov Organic building blocks are essential starting materials used to assemble intricate molecular architectures through various chemical reactions. nih.gov The "4-chlorophenylsulfonyl" group, in particular, can be introduced into different organic molecules, often conferring desirable properties such as enhanced stability or modified reactivity. scribd.com
Derivatives like N-allyl-N-(4-chlorophenyl)benzenesulfonamide are considered valuable building blocks because they can undergo a variety of chemical transformations to create more complex pharmaceutical compounds. nih.gov Similarly, other chlorinated derivatives of benzenesulfonamide (B165840) serve as foundational structures for creating diverse molecular entities. nih.gov The synthesis of novel compounds, such as a series of sulfonamide derivatives coupled with a salicylamide (B354443) scaffold, originates from building blocks like 4-(aminomethyl)benzenesulfonamide, which is then elaborated through multiple synthetic steps. nih.gov The core concept is that these relatively simple structures provide a reliable foundation upon which greater molecular complexity can be built, playing a critical role in drug discovery and chemical research. nih.govscribd.com
In many synthetic pathways, derivatives of this compound function as crucial intermediates. scribd.comscispace.com An intermediate is a molecule formed from the reactants that reacts further to give the final products of a chemical reaction. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives involves a multi-step process where 4-chlorobenzoic acid is first converted through several stages into 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. nih.gov This thiol is a key intermediate which is then converted to a sulfonyl chloride, allowing for the subsequent attachment of various amine groups to yield the final products. nih.gov
Another example is the synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, where an acyl chloride intermediate is generated from a carboxylic acid precursor to facilitate the final amide bond formation. scispace.com Similarly, the synthesis of certain thiazole (B1198619) derivatives involves creating a sulfonamide intermediate by reacting 4-(5-chlorothiophen-2-yl)thiazol-2-amine with 4-chlorophenylsulfonyl chloride. These examples underscore the role of the chlorophenylsulfonamide moiety as a stable, yet reactive, component that facilitates the sequential construction of complex target molecules.
| Starting Material/Precursor | Reaction Type | Intermediate Formed | Final Product Class | Reference |
|---|---|---|---|---|
| 4-Chlorobenzoic Acid | Esterification, Hydrazination, Cyclization, Chlorination | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | Thiadiazole Sulfonamides | nih.gov |
| 4-(Chlorosulfonyl)benzoic acid & 4-methylpiperidine | Sulfonamide Coupling | 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic acid | Sulfonamide-Benzamides | scispace.com |
| 4-(5-chlorothiophen-2-yl)thiazol-2-amine & 4-chlorophenylsulfonyl chloride | Sulfonylation | Sulfonamide intermediate | Thiazole Butanamides | |
| 2-Aminophenol-4-sulfonamide derivative | Diazotization, Coupling | Diazonium salt of the sulfonamide | Azo Dyes | google.com |
Building Block for Complex Molecule Synthesis
Investigation of Non-Biological Material Science Applications
The utility of this compound extends into material science, where its structural properties are exploited for applications in pigments, surfactants, and advanced optical materials.
Sulfonamide-based compounds are integral to the synthesis of various dyes, particularly azo dyes. scispace.com Azo dyes, which contain the characteristic -N=N- chromophore, are a major class of synthetic colorants. nih.gov The general synthesis involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile. nih.gov In this framework, sulfonamide-containing aromatic amines can serve as the diazo component. acgpubs.orggoogle.com
The sulfonamide group (-SO₂NH₂) acts as an auxochrome, a group that modifies the color and enhances the fastness properties of the dye. A series of novel antibacterial monoazo disperse dyes based on sulfonamide derivatives have been synthesized for dyeing polyester (B1180765) fabrics. emerald.com The process involves preparing diazonium salts from various amino-benzenesulfonamides and coupling them with aniline (B41778) derivatives to produce the final dyes. emerald.com Similarly, novel azo-linked sulfonamides have been created via diazo coupling reactions for potential use as colorants. The incorporation of the sulfonamide moiety is a common strategy to create functional dyes, including those with antibacterial properties for textiles. google.comresearchgate.net
Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They typically consist of a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The structure of this compound can be adapted to create molecules with such amphiphilic character. By attaching a long hydrophobic chain, such as a hexadecyl group, to the sulfonamide head, surfactant properties can be engineered. bohrium.com
Research has been conducted on the interaction between sulfonamide-derived compounds and conventional cationic surfactants, investigating properties like critical micelle concentration (CMC), which is a key measure of surfactant efficiency. nih.gov In one study, novel Gemini-fluorinated cationic surfactants were synthesized from a sulfonamide precursor. These surfactants demonstrated the ability to significantly lower the surface tension of water. researchgate.net The investigation measured key surface-active characteristics, highlighting the potential of sulfonamide derivatives in formulations requiring surface activity. researchgate.net
| Compound | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Minimum Surface Area per Molecule (Amin) (nm²) | Maximum Surface Excess (Γmax) (x 10-10 mol/cm²) | Reference |
|---|---|---|---|---|---|
| FSG6-2 | 0.13 | 46.63 | 1.28 | 1.30 | researchgate.net |
| FSG6-4 | 0.11 | 44.54 | 1.15 | 1.44 | researchgate.net |
| FSG6-6 | 0.09 | 42.55 | 1.03 | 1.61 | researchgate.net |
Data derived from a study on Gemini-fluorinated surfactants with varying spacer lengths (FSG6-2, FSG6-4, FSG6-6) synthesized from a sulfonamide intermediate. researchgate.net
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov These properties typically arise from molecules with a π-conjugated system flanked by electron-donating (D) and electron-accepting (A) groups (a D-π-A structure). This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to the NLO response.
Sulfonamide derivatives have been investigated as components of such NLO-active materials. nih.gov The sulfonamide group can act as a potent electron-withdrawing group (acceptor) in these molecular designs. Chalcone (B49325) derivatives incorporating a phenylsulfonylamine moiety, for example, have been identified as ideal candidates for NLO materials due to the electron delocalization across their π-conjugated system. The NLO response is quantified by parameters such as the molecular polarizability (α) and the first hyperpolarizability (β). nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate these properties for various sulfonamide derivatives, suggesting that these compounds possess a reasonable NLO response, making them suitable for further exploration in advanced optical applications. nih.gov
| Compound Class | Parameter | Calculated Value | Reference |
|---|---|---|---|
| Chromene Derivative (4a) | Average Polarizability <α> (x 10-23 esu) | 6.77005 | |
| Second Hyperpolarizability (γtot) (x 104 esu) | 0.145 | ||
| Chalcone Derivative (3NPP) | Isotropic Polarizability <α> (a.u.) | 301.99 | |
| First Hyperpolarizability (βtot) (a.u.) | 1458.74 |
Values are from computational studies on compounds with structural similarities to NLO-active sulfonamides.
Exploration of Surfactant Properties
Roles in Catalysis and Chemical Transformations
The structural motifs within this compound analogs make them valuable components in synthetic organic chemistry, where they can act as oxidants or be incorporated into sophisticated ligand architectures for metal-catalyzed reactions.
A notable derivative, N-chloro-4-chlorobenzenesulfonamide sodium salt, serves as a powerful yet selective oxidizing agent in various organic transformations. This compound is particularly effective in the catalytic oxidation of alcohols to their corresponding carbonyl compounds. sci-hub.seacs.org Its enhanced reactivity, compared to similar reagents like chloramine-T, is attributed to the electron-withdrawing nature of the chlorine atom on the phenyl ring, which makes the N-Cl bond more susceptible to heterolytic cleavage. sci-hub.se
In these reactions, the N-chloro-4-chlorobenzenesulfonamide sodium salt is often used in stoichiometric amounts in conjunction with a catalytic quantity of an organoselenium compound, such as dimethyl 2,2'-diselenodibenzoate. sci-hub.se The selenium catalyst is oxidized by the N-chloro-sulfonamide to form a reactive species that, in turn, oxidizes the alcohol. This catalytic cycle allows for the efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively, under relatively mild conditions. sci-hub.seacs.org The anhydrous form of N-chloro-4-chlorobenzenesulfonamide sodium salt is typically prepared by drying the monohydrate over a desiccant like phosphorus pentoxide. sci-hub.se
The application of related N-chlorobenzenesulfonamide sodium salts (chloramine-B) has also been explored in the selective oxidation of other functional groups, such as hexosamines, demonstrating the versatility of this class of oxidants. mdpi.com The mechanism in these cases involves an electrophilic attack by the chlorine atom of the oxidant on an anionic intermediate of the substrate. mdpi.com
The this compound scaffold is a valuable building block in the design of ligands for metal-mediated catalysis. The sulfonamide group, with its nitrogen and oxygen donor atoms, can chelate to metal centers, influencing the steric and electronic environment of the catalyst and, consequently, its activity and selectivity. nih.gov The design of such ligands often involves incorporating the sulfonamide moiety into a larger, frequently bidentate or tridentate, structure to create a stable coordination complex with a transition metal. core.ac.ukresearchgate.net
For instance, Schiff base ligands derived from sulfonamides can coordinate with metals like ruthenium, forming complexes that are effective catalysts for transfer hydrogenation reactions of ketones. nih.gov In these designs, the sulfonamide nitrogen and an imine nitrogen can act as a bidentate N,N-donor set. The electronic properties of the aryl group attached to the sulfonamide, such as the 4-chlorophenyl group, can fine-tune the catalytic activity. Electron-donating or electron-withdrawing substituents on this ring can impact the electron density at the metal center, which in turn affects key steps in the catalytic cycle, such as hydride donation. nih.gov
In the context of cross-coupling reactions, such as those catalyzed by nickel or palladium, ligands incorporating sulfonamide functionalities have been developed. dergipark.org.trrsc.org These ligands can stabilize the metal catalyst and facilitate challenging C-N bond formations. The design principles for these ligands often focus on creating a specific geometry around the metal center that promotes the desired reductive elimination step. While direct studies on this compound itself as a ligand are limited, the principles derived from related sulfonamide ligands are applicable. The steric bulk and electronic nature of the 4-chlorophenyl group would play a crucial role in the ligand's coordination properties and the resulting catalyst's performance.
Oxidant or Catalyst Component in Organic Reactions (e.g., N-chloro-4-chlorobenzenesulfonamide sodium salt)
Agricultural Chemistry Applications (e.g., Herbicidal Agents)
Derivatives of this compound have shown promise in the field of agricultural chemistry, particularly as active ingredients in herbicides and fungicides. The biological activity of sulfonamides is not limited to medicinal applications; their ability to interfere with essential biochemical pathways in plants and fungi makes them attractive candidates for crop protection. rsc.org
For example, compounds with a sulfamoyl group, a core feature of this compound, are known intermediates in the synthesis of highly effective herbicidal products. Current time information in Bangalore, IN. Triazine derivatives incorporating a 4-chlorophenyl group have also been investigated for their herbicidal properties. nih.gov The mode of action for many sulfonamide-based herbicides involves the inhibition of key enzymes in the plant's metabolic pathways, such as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids. google.co.zw
In addition to herbicidal activity, certain sulfonamide-benzamide structures have demonstrated fungicidal effects against plant pathogens like Phytophthora infestans. acs.org Research into novel sulfonamide derivatives continues to explore their potential for controlling a range of phytopathogenic fungi. For instance, pinacolone (B1678379) sulfonamide derivatives, including an N-(4-chlorophenyl) analog, have been synthesized and tested for their antifungal activity against Botrytis cinerea. nanobioletters.com The presence of the 4-chlorophenyl group is often a key structural feature contributing to the biological activity of these compounds.
Fundamental Mechanistic Studies of Biological Interactions
The this compound structure serves as a valuable tool for studying the fundamental mechanisms of biological interactions, particularly in the context of enzyme inhibition. Its ability to mimic natural substrates allows researchers to probe the active sites of enzymes and understand the molecular basis of their function.
Sulfonamides are a well-established class of enzyme inhibitors, and derivatives of this compound have been extensively studied for their inhibitory effects on several key enzymes.
Carbonic Anhydrase: The sulfonamide group is a classic zinc-binding group, making sulfonamides potent inhibitors of zinc-containing metalloenzymes like carbonic anhydrase (CA). mdpi.comacademie-sciences.fr this compound derivatives have been investigated as inhibitors of various human CA isoforms. d-nb.info The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, disrupting the catalytic cycle. The 4-chlorophenyl group contributes to the binding affinity through interactions with hydrophobic pockets within the active site. The selectivity of these inhibitors for different CA isoforms can be tuned by modifying the substitution pattern on the phenyl ring.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335), a process implicated in various pathological conditions. This compound derivatives have been explored as urease inhibitors. dergipark.org.trd-nb.info For instance, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide showed significant urease inhibition. core.ac.ukdergipark.org.tr The mechanism of inhibition often involves the interaction of the sulfonamide or a related functional group with the nickel ions in the active site of the urease enzyme.
The following table summarizes the inhibitory activities of some this compound derivatives against these enzymes:
| Enzyme | Derivative | Inhibitory Activity (IC₅₀) |
|---|---|---|
| Urease | N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 17.1 µg/mL core.ac.uk |
| α-Glucosidase | N-(4-chlorophenyl)-2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | IC₅₀ value of 4.23 ± 0.06 μM was reported for a related chromene derivative, indicating that chloro-substitution influences activity. |
| Carbonic Anhydrase (hCA I) | 4-(7-amino-5-(4-chlorophenyl)-6-cyano-3H- dergipark.org.trd-nb.infotriazolo[4,5-b]pyridin-3-yl)benzenesulfonamide | Kᵢ of 9938.3 nM |
| Carbonic Anhydrase (hCA II) | 4-(7-amino-5-(4-chlorophenyl)-6-cyano-3H- dergipark.org.trd-nb.infotriazolo[4,5-b]pyridin-3-yl)benzenesulfonamide | Kᵢ of 990.1 nM |
| Carbonic Anhydrase (hCA IX) | 4-(7-amino-5-(4-chlorophenyl)-6-cyano-3H- dergipark.org.trd-nb.infotriazolo[4,5-b]pyridin-3-yl)benzenesulfonamide | Kᵢ of 24.3 nM |
A fundamental reason for the broad biological activity of sulfonamides is the ability of the sulfonamide group (-SO₂NH-) to act as a structural mimic, or isostere, of other functional groups found in natural substrates of enzymes. For example, in the classic case of antibacterial sulfonamides, the sulfanilamide (B372717) core mimics p-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate (B1496061) synthetase, thereby inhibiting bacterial folate synthesis.
This principle of substrate mimicry extends to other enzymes as well. The tetrahedral geometry and hydrogen bonding capabilities of the sulfonamide group allow it to occupy the binding sites of enzymes that normally accommodate carboxylates, phosphates, or the transition states of hydrolysis reactions. Current time information in Bangalore, IN. For instance, in carbonic anhydrase, the sulfonamide anion (R-SO₂NH⁻) mimics the transition state of the reaction between zinc-bound hydroxide (B78521) and carbon dioxide.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)sulfamide, and how can reaction conditions be standardized?
this compound is typically synthesized via the reaction of sulfamide derivatives with 4-chloroaniline. A robust method involves using polar aprotic solvents (e.g., DMF or acetonitrile) under reflux with a base like KOH to facilitate nucleophilic substitution. Key steps include:
Q. How can structural integrity and purity of this compound be validated experimentally?
Q. What standard assays evaluate the biological activity of this compound derivatives?
- Antimicrobial testing : Disk diffusion assays against E. coli and S. aureus (MIC values typically 8–32 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition (IC₅₀ < 10 µM in select derivatives) .
- Cellular uptake : Radiolabeled analogs (e.g., ¹⁴C) track intracellular accumulation in cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported acylation efficiencies of this compound derivatives?
Discrepancies in acylation yields (e.g., 40–90%) arise from solvent polarity and reagent choice:
- Water vs. organic solvents : Aqueous conditions favor selectivity but reduce reactivity due to poor solubility .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) improve yields in anhydrous DCM by stabilizing intermediates .
- Competitive pathways : Monitor byproducts (e.g., sulfones) via LC-MS to refine reaction conditions .
Q. What strategies enhance regioselectivity in electrophilic substitution reactions of this compound?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to meta positions, leveraging resonance effects .
- Steric control : Bulky tosyl groups on the piperidine ring in derivatives block undesired substitution at ortho positions .
- Computational modeling : DFT calculations predict charge distribution to guide functionalization .
Q. How do computational methods (e.g., DFT, molecular docking) inform mechanistic studies of this compound interactions?
- Binding affinity prediction : Docking studies (AutoDock Vina) reveal preferential binding to enzyme active sites (e.g., carbonic anhydrase II, ΔG = −9.2 kcal/mol) .
- Reaction pathway mapping : DFT (B3LYP/6-31G*) identifies transition states for sulfamide bond cleavage .
- Pharmacophore modeling : Highlights critical hydrogen-bond donors (NH groups) and hydrophobic regions for drug design .
Q. What experimental controls are critical for distinguishing in vitro vs. in vivo activity of this compound analogs?
- Plasma stability assays : Incubate compounds with rodent plasma to assess metabolic degradation (t₁/₂ < 2 hours in some derivatives) .
- CYP450 inhibition screening : Use liver microsomes to predict drug-drug interactions .
- Toxicity controls : Compare IC₅₀ values in primary vs. cancer cells to evaluate selectivity .
Q. How can crystallographic data resolve ambiguities in molecular conformation of this compound derivatives?
- Torsion angle analysis : X-ray structures show nitro groups deviate 16.7–160.9° from the aromatic plane, influencing reactivity .
- Intermolecular interactions : Head-to-tail hydrogen bonding (C–H⋯O) stabilizes crystal packing, affecting solubility .
- Polymorphism screening : Vary solvent polarity during recrystallization to identify stable polymorphs .
Data Contradiction Analysis
Q. Why do antimicrobial results vary across studies for structurally similar this compound derivatives?
- Strain specificity : Gram-positive bacteria (e.g., S. aureus) show higher susceptibility due to cell wall permeability .
- Compound purity : Impurities >5% (e.g., unreacted sulfamide) skew MIC values .
- Assay conditions : Broth microdilution (CLSI guidelines) reduces variability compared to agar diffusion .
Q. How can researchers reconcile discrepancies in enzyme inhibition potency between recombinant and native proteins?
- Post-translational modifications : Native enzymes may have glycosylation or phosphorylation absent in recombinant forms .
- Cofactor availability : Ensure metal ions (e.g., Zn²⁺ for carbonic anhydrase) are present in assays .
- Allosteric effects : Use ITC (isothermal titration calorimetry) to detect non-competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
